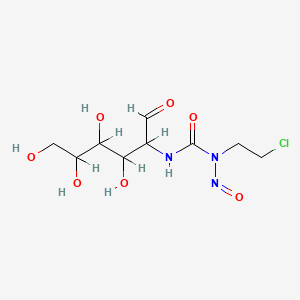

1-(2-Chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea

Beschreibung

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

The effect of five different 1-(2-chloroethyl)-1-nitrosoureas on the growth of cultured P388 cells has been analyzed in terms of physical, chemical, and kinetic parameters that are related to the mechanism of action of this class of cancer chemotherapeutic agent. This study correlates structure with activity at the cellular level by using a dose function that is related to the amount of active species, the (2-chloroethyl)diazonium ion, that is formed during the period of exposure of cells to drug rather than to the initial drug dose. 1-(2-Chloroethyl)-1-nitrosourea analogs that rapidly enter the P388 cells are shown to have the same activity relative to the amount of active species formed. When analyzed in this way, activity is not influenced by the structure of the N-3 substituent, lipophilicity, or carbamoylating activity. The agents 1-(2-chloroethyl)-1-nitrosourea (CNU), 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (PCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) all produce a 50% cell growth inhibition at 6 to 7 microM active species formed per cell volume. Chlorozotocin required a twofold higher effective dose to produce the same toxic effect. This decreased activity is attributed to the slow uptake of the water-soluble chlorozotocin into P388 and L1210 cells relative to the rate of chlorozotocin conversion to active species in medium. The yields to 2-chloroethanol from CNU, BCNU, and chlorozotocin were shown to be the same, indicating that these agents generate the same yield of alkylating intermediate at 37 degrees C and pH 7.4. |

|---|---|

CAS-Nummer |

54749-90-5 |

Molekularformel |

C9H16ClN3O7 |

Molekulargewicht |

313.69 g/mol |

IUPAC-Name |

1-(2-chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea |

InChI |

InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19) |

InChI-Schlüssel |

MKQWTWSXVILIKJ-UHFFFAOYSA-N |

Isomerische SMILES |

C(CCl)N(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |

Kanonische SMILES |

C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |

Aussehen |

Solid powder |

Color/Form |

Ivory colored crystals |

melting_point |

147-148 °C (decomposes with evolution of gas) |

Andere CAS-Nummern |

69839-80-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Sol in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(3-(2-chloroethyl)-3-nitrodoureido)-2-deoxy-D-glucopyranose chlorozotocin chlorozotocin, (L)-isomer NSC 178,248 NSC-178248 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Chlorozotocin

Established Synthetic Pathways for CHLOROZOTOCIN

The primary and widely reported synthetic route for Chlorozotocin involves the reaction between D-glucosamine and 2-chloroethylisocyanate, followed by a nitrosation step. nih.govdrugfuture.comnih.goviarc.frlookchem.com

Nitrosation of Urea (B33335) Derivatives

The synthesis of Chlorozotocin is achieved through the nitrosation of a key urea derivative. nih.govnih.goviarc.fr General methods for preparing N-nitroso compounds, such as Chlorozotocin, include the nitrosation of urea derivatives using various nitrosating agents. google.com These agents can include metal nitrites (like alkali metal nitrites, e.g., sodium nitrite) in combination with an acid (such as hydrochloric acid or acetic acid), nitrosyl chloride (NOCl), dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), mixtures of nitrogen oxides, nitrosyl sulfuric acid (HO₃S-ONO), nitrosonium tetrafluoroborate (B81430) (NOBF₄), and alkyl nitrites (e.g., propyl nitrite). google.com Nitrosation of a urea with an alkyl nitrite (B80452) can be performed in the presence of a nucleophilic anionic catalyst, such as chloride or isothiocyanate anions. google.com

Role of D-Glucosamine and 2-Chloroethylisocyanate in Synthesis

A key established method for Chlorozotocin synthesis involves the reaction of D-glucosamine with 2-chloroethylisocyanate. nih.govdrugfuture.comnih.goviarc.frlookchem.com This reaction forms a urea derivative intermediate. nih.govnih.gov Subsequently, this urea derivative undergoes nitrosation to yield Chlorozotocin. nih.govnih.goviarc.fr A reported preparation involves treating a cold, stirred solution of D-glucosamine in water with 2-chloroethyl isocyanate. lookchem.com After the addition, the solution is stirred, leading to the formation of the urea intermediate. lookchem.com The liberation of D-glucosamine from its hydrochloride salt using a basic ion-exchange resin is a convenient innovation in this process. lookchem.com The nitrosation of the urea intermediate can be carried out using dinitrogen trioxide. lookchem.com

Advanced Synthetic Approaches and Process Optimization in Research

While the established method is well-documented, research continues into potentially more efficient or controlled synthetic approaches, including exploring continuous flow techniques.

Continuous Flow Synthesis Techniques

Continuous flow chemistry is an established technology utilized in laboratories for the preparation of various molecular structures, offering benefits such as improved heat and mass transfer, better process control and safety, and a smaller equipment footprint compared to batch processes. mdpi.comnih.gov These techniques allow for the integration of in-line analysis and purification into telescoped sequences. mdpi.comnih.gov While continuous flow synthesis has been explored for other anticancer drugs, including nitrosoureas like lomustine, specific detailed research findings on the application or optimization of continuous flow synthesis specifically for Chlorozotocin are not extensively detailed in the provided sources beyond general mentions in reviews that cite the original batch synthesis. mdpi.comucd.ie

Stereochemical Considerations in Synthesis

Chlorozotocin is a derivative of D-glucose, and its structure inherently contains defined stereocenters due to the carbohydrate moiety. uni.lufda.gov The PubChem entry for Chlorozotocin (CID 451706) indicates absolute stereochemistry and four defined stereocenters. uni.lufda.gov L-Chlorozotocin (CID 301389), a different isomer, is also listed in chemical databases, highlighting the importance of stereochemistry in these compounds. nih.gov While the synthesis begins with the naturally occurring stereochemistry of D-glucosamine, the specific stereochemical outcomes or considerations during the nitrosation or urea formation steps are not explicitly detailed in the provided search results. Stereochemical control is a critical aspect in the synthesis of many pharmaceuticals, and research in related areas, such as the synthesis of macrolide diastereomers, emphasizes the importance of controlling stereochemistry to achieve desired properties. google.com

Design and Synthesis of CHLOROZOTOCIN Analogs and Derivatives

The design and synthesis of Chlorozotocin analogs and derivatives have been pursued to explore variations in chemical structure and their potential biological activities. Chlorozotocin itself is considered a 2-chloroethyl analog of the antibiotic streptozotocin (B1681764). drugfuture.comwikipedia.orgacs.orgacs.org Research has involved synthesizing various carbohydrate-containing N-nitrosochloroethylamino, N-nitrosomethyl, and N-nitrosoaminoxyl components to evaluate their properties. nih.gov Studies have compared the activity of Chlorozotocin with other related nitrosoureas and streptozotocin analogs. nih.gov Decomposition products of Chlorozotocin, such as intramolecular five-membered ring carbamate (B1207046) (1,3-oxazolidin-2-one) sugars, have also been identified and studied, representing a form of chemical derivatization that occurs under certain conditions. rsc.orgacs.org The design of analogs often involves modifying the sugar moiety or the nitrosourea (B86855) structure to alter properties like lipophilicity or reactivity. nih.gov

Glucose-Substituted Nitrosoureas

Chlorozotocin is synthesized by the nitrosation of a urea derivative formed from D-glucosamine and 2-chloroethylisocyanate. drugfuture.comnih.gov This process links the 2-chloroethylnitrosourea moiety to the C-2 position of the glucose sugar. drugfuture.com Streptozotocin, a related compound, is a natural glucose-substituted methyl-N-nitrosourea. lookchem.combcphr.org The glucose moiety in these compounds facilitates cellular uptake, particularly in cells expressing glucose transporters. bcphr.org

The synthesis of chlorozotocin has been reported, building upon methodologies used for related nitrosoureas. drugfuture.com Early attempts involved deacetylation of a tetraacetate intermediate, a method similar to the original synthesis of streptozotocin. lookchem.com More recent approaches have explored variations in the synthesis, including the liberation of D-glucosamine from its hydrochloride using a basic ion-exchange resin and nitrosation with dinitrogen trioxide. lookchem.com

Structural Modifications for Altered Biological Activity

Structural modifications of nitrosoureas, including those related to chlorozotocin, have been explored to alter their biological activity, such as improving efficacy or reducing toxicity. mdpi.com The diverse biological activities of compounds like streptozotocin and chlorozotocin, which are urea derivatives, are linked to their structural features. mdpi.com

Studies comparing chlorozotocin with other chloroethyl nitrosoureas, such as CCNU (lomustine), have provided insights into the impact of the glucose substitution. researchgate.netnih.gov Chlorozotocin has shown different patterns of DNA alkylation and protein carbamoylation compared to CCNU in experimental systems. researchgate.netnih.gov Specifically, chlorozotocin demonstrated increased covalent binding of the chloroethyl group to L1210 leukemia cell nuclei compared to equimolar CCNU, while the binding to bone marrow nuclei was equivalent for both drugs. researchgate.netnih.gov Furthermore, intracellular carbamoylation of proteins by CCNU was significantly higher than that produced by chlorozotocin. researchgate.netnih.gov These differences in biochemical interactions are thought to contribute to the observed variations in biological activity, including reduced bone marrow toxicity in some experimental models compared to other nitrosoureas. researchgate.netnih.govnih.govcancer.gov

The placement of the cytotoxic group on the glucose moiety can also influence properties. For instance, 1-(2-chloroethyl)-3-(beta-D-glucopyranosyl)-1-nitrosourea (GANU), which has the cytotoxic group on C-1 of glucose, shows different biological and biochemical properties compared to chlorozotocin, where it is on C-2. researchgate.net

Data from comparative studies in L1210 leukemia cells and murine bone marrow highlight these differences:

| Compound | Alkylation of L1210 DNA (pmol/mg DNA) | Alkylation of Bone Marrow DNA (pmol/mg DNA) | Ratio L1210:Bone Marrow Alkylation | Intracellular Carbamoylation (relative to Chlorozotocin) |

| Chlorozotocin | 57 researchgate.net | 45 researchgate.net | 1.3 researchgate.net | 1 |

| CCNU | ~25 (estimated from 2.3-fold lower) researchgate.net | 45 researchgate.net | 0.6 researchgate.net | 400-600x greater researchgate.netnih.gov |

Note: Alkylation data is based on a 2-hour incubation with 0.1 mM drug. researchgate.net

These findings suggest that the glucose substitution and the specific attachment point influence the interaction with cellular targets, potentially leading to altered biological outcomes.

Conjugation with Carrier Molecules in Experimental Systems

The concept of conjugating cytotoxic agents to carrier molecules is explored in experimental systems to achieve targeted delivery and potentially improve therapeutic indices. google.comgoogleapis.com While direct information on the conjugation of chlorozotocin specifically with carrier molecules in experimental systems within the provided search results is limited, the broader field of drug conjugation, particularly with cytotoxic agents and cell-binding molecules like antibodies, is an active area of research. google.comgoogleapis.com

Hydrophilic linkers are being developed for conjugating drugs, including cytotoxic agents, to biological molecules. google.com These linkers can facilitate the attachment of drugs to cell-binding agents, such as antibodies, with the aim of delivering the cytotoxic payload specifically to target cells. google.comgoogleapis.com Methods for creating such conjugates involve modifying either the drug or the cell-binding agent with linkers before the conjugation reaction. google.comgoogleapis.com Linkages can be formed through various chemical bonds, including disulfide bonds or thioether linkages. google.com

The rationale behind conjugating cytotoxic compounds to carrier molecules in experimental settings is to enhance selective delivery to diseased tissues or cells, thereby potentially increasing efficacy against the target while minimizing exposure and toxicity to healthy cells. This approach is part of the broader effort in developing targeted therapies. google.com

Molecular Mechanisms of Action of Chlorozotocin

Decomposition Pathways and Reactive Species Generation

The biological activity of chlorozotocin is initiated by its non-enzymatic decomposition in physiological conditions. nih.govnih.govpsu.eduresearchgate.net This degradation process generates highly reactive species responsible for its downstream effects. tandfonline.com

Non-Enzymatic Decomposition to Alkylating and Carbamoylating Intermediates

Chlorozotocin undergoes spontaneous breakdown to produce products with both alkylating and carbamoylating activities. nih.govnih.govpsu.edutandfonline.com This non-enzymatic degradation is a characteristic feature of nitrosourea (B86855) compounds. nih.govnih.govpsu.edu The alkylating species are considered key contributors to its cytotoxicity and antitumor activity, while the carbamoylating species can modify proteins. nih.govnih.govpsu.edutandfonline.com Chlorozotocin is noted for having low carbamoylating activity compared to some other nitrosoureas. nih.govnih.govnih.govscispace.com

Formation of Chloroethyl Carbenium Ions

A significant pathway in the decomposition of chloroethylnitrosoureas, including chlorozotocin, involves the formation of the 2-chloroethyl carbonium ion (also referred to as a carbenium ion). nih.govnih.govoncohemakey.comcuni.cz This ion is a potent electrophile, meaning it is highly reactive and capable of attacking electron-rich centers in biological molecules like DNA. nih.govnih.govoncohemakey.com The generation of carbonium ions is a common mechanism by which alkylating agents achieve their electrophilicity. oncohemakey.compsu.edu

Isocyanate Intermediate Generation

Spontaneous degradation of nitrosourea compounds can also produce organic isocyanates. nih.govnih.gov These isocyanates are capable of carbamoylating proteins by reacting with residues such as lysine (B10760008). nih.govnih.govtandfonline.comscispace.com This carbamoylation can potentially inactivate various enzymes, including those involved in DNA repair. nih.govnih.govtandfonline.com While isocyanates are generated, chlorozotocin, like streptozotocin (B1681764), exhibits low carbamoylating activity. nih.govnih.govscispace.com

DNA Alkylation and Adduct Formation

The reactive intermediates generated from chlorozotocin's decomposition primarily target DNA, leading to alkylation and the formation of various adducts. cancer.govnih.govnih.goviarc.frmdpi.com This DNA damage is considered a major mechanism for its cytotoxic effects. researchgate.netmdpi.comontosight.ai

Mono- and Bifunctional Alkylation Processes

Chlorozotocin is capable of acting as both a monofunctional and bifunctional alkylating agent. nih.govnih.goviarc.frtandfonline.com Monofunctional alkylation involves the attachment of a single alkylating group to a DNA base, forming a monoadduct. tandfonline.comcuni.cz Bifunctional alkylation, on the other hand, allows the agent to react with two sites, which can lead to the formation of DNA interstrand or intrastrand cross-links. nih.govnih.govcuni.czmdpi.com Interstrand cross-links, which form between the two complementary DNA strands, are considered particularly important for the cytotoxicity of nitrosoureas. nih.govnih.govmdpi.com

Preferential Alkylation Sites on DNA (e.g., N-7 of Guanine (B1146940), O6-Alkylguanine)

Alkylating agents, including nitrosoureas, preferentially react with nucleophilic centers in DNA bases. mdpi.comescholarship.org The N-7 position of guanine is a highly reactive site and is a common target for alkylation by many such agents. scispace.commdpi.comescholarship.org

However, chloroethylnitrosoureas like chlorozotocin also significantly alkylate the O6 position of guanine. scispace.comcuni.cz Alkylation at the O6 position of guanine to form O6-alkylguanine is considered particularly relevant to the cytotoxic effects of these compounds. cuni.czresearchgate.net This is because the O6-alkylguanine adduct can lead to mispairing during DNA replication and is a substrate for the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). cuni.czresearchgate.net The level of AGT activity in cells can influence their sensitivity to chloroethylnitrosoureas. scispace.comcuni.cz

While N-7 of guanine is a predominant site for initial alkylation by some agents, the therapeutically more significant electrophiles derived from chloroethylnitrosoureas tend to react more efficiently at the O-6 position of guanine. researchgate.net

Table 1: Key DNA Alkylation Sites Targeted by Chlorozotocin

| DNA Base | Position | Significance |

| Guanine | N-7 | Highly nucleophilic, common alkylation site. mdpi.comescholarship.org |

| Guanine | O6 | Therapeutically significant, leads to mispairing and is a target for AGT repair. scispace.comcuni.czresearchgate.net |

| Cytidine | N-3 | Can be alkylated by the 2-chloroethyl carbonium ion. nih.govnih.gov |

| Adenine | N-1, N-3, N-7 | Can be alkylated. mdpi.com |

| Thymidine | O-4 | Can be alkylated. mdpi.com |

Detailed research findings indicate that chlorozotocin alkylation of L1210 cells resulted in significant binding of the chloroethyl group to DNA. nih.gov Studies comparing chlorozotocin to other nitrosoureas have shown differences in the extent and possibly the pattern of DNA adduct formation and removal, which may contribute to variations in their toxicity profiles. nih.govnih.gov

Table 2: Comparative DNA Alkylation in L1210 and Bone Marrow Cells

| Drug | Cell Type | Alkylation (pmol [14C]ethyl group/mg DNA) | L1210:Bone Marrow Ratio |

| Chlorozotocin | L1210 | 57 nih.gov | 1.3 nih.gov |

| Chlorozotocin | Bone Marrow | 45 nih.gov | |

| CCNU | L1210 | Lower than Chlorozotocin nih.gov | 0.6 nih.gov |

| CCNU | Bone Marrow | Equivalent to Chlorozotocin nih.gov |

Note: Data on CCNU alkylation levels are relative to Chlorozotocin based on the source and not absolute values.

The formation of DNA cross-links, particularly interstrand cross-links, is strongly correlated with the cytotoxicity of chloroethylnitrosoureas. nih.govnih.govscispace.comcuni.cz These cross-links impede essential DNA processes like replication and transcription, ultimately leading to cell death. ontosight.ai

Formation of DNA Interstrand Cross-Links

Chlorozotocin is known to induce DNA interstrand cross-links. cancer.govnih.goviarc.fr These cross-links are highly cytotoxic lesions that prevent the separation of DNA strands, thereby interfering with crucial cellular processes like replication and transcription. scispace.comresearchgate.net Studies have shown that chlorozotocin can cause DNA-DNA crosslinks in insulinoma cells. nih.gov Analysis indicated that a substantial proportion of the crosslinks associated with chlorozotocin were DNA interstrand in nature when proteinase K was included in the assay. nih.gov The formation of these interstrand cross-links appears to be a relatively slow process, with increasing amounts observed over a 24-hour period in insulinoma cells after exposure. nih.gov This suggests that the formation of irreversible DNA interstrand cross-links might be a critical factor in the cytotoxicity caused by chlorozotocin. nih.gov

Induction of DNA Strand Breaks

In addition to cross-links, chlorozotocin also causes DNA strand breaks. cancer.govnih.gov It has been shown to induce DNA strand breaks in L1210 cells and in V79 Chinese hamster cells. iarc.fr Studies comparing equitoxic concentrations of streptozotocin and chlorozotocin in an insulin-secreting cell line (RINr) demonstrated that both compounds caused significant single-strand breakage of DNA. nih.gov These DNA lesions were subject to repair mechanisms, with most of the repair completed within 24 hours post-exposure. nih.gov

Modulation of DNA Replication and Transcription

The formation of DNA cross-links by alkylating agents like chlorozotocin can prevent the binding of DNA and RNA polymerases, leading to the inhibition of DNA replication and transcription. researchgate.net Chlorozotocin has been observed to affect cell cycle progression. nih.gov In Chinese hamster CHO cells, non-cycling G1-arrested cells were found to be the most sensitive to chlorozotocin. nih.gov While traverse from G1 to S phase was not affected, chlorozotocin doubled the time required for the completion of DNA synthesis. nih.gov DNA synthesis in L1210 leukemia cells was significantly inhibited by chlorozotocin. nih.gov In one study, DNA synthesis was almost completely inhibited (96%) within 24 hours of administration in mice bearing L1210 cells. nih.gov In vitro studies also showed a substantial inhibition of DNA synthesis in L1210 cells (68%). nih.gov

Protein Carbamoylation Mechanisms

Chlorozotocin's activity also involves the carbamoylation of proteins. nih.goviarc.fr This process occurs through the formation of an isocyanate intermediate upon the decomposition of the nitrosourea structure. nih.goviarc.fr

Reaction of Isocyanate with Protein Functional Groups

Isocyanates, generated from the decomposition of nitrosoureas, are highly reactive species capable of carbamoylating proteins by interacting with various functional groups, including -OH, -SH, and -NH2 residues. researchgate.netpsu.edu This interaction can potentially compromise cellular metabolism, enzyme integrity, and repair capacity. psu.edu In general, isocyanates show greater reactivity towards amine groups compared to hydroxyl groups. researchgate.net Consequently, the basic amino acids are primarily involved in the reaction with isocyanates, forming urea (B33335) linkages. researchgate.net Protein carbamoylation is a non-enzymatic post-translational modification where isocyanic acid binds to the free amino groups of proteins. frontiersin.orgnih.gov Isocyanic acid can be derived from the dissociation of urea or from the myeloperoxidase-mediated catabolism of thiocyanate. nih.gov

Inhibition of Key Cellular Enzymes by Carbamoylation

Carbamoylation can lead to the inhibition of various enzymes. researchgate.net The carbamoylating properties of the isocyanate decomposition products of certain nitrosoureas, including chlorozotocin, have been shown to inhibit enzymes such as glutathione (B108866) reductase (GS-R). nih.govoup.com This inhibition is proportional to the relative carbamoylating activity of the nitrosourea compound. psu.edu Inhibition of glutathione reductase prevents the recycling of oxidized glutathione (GSSG) back to its reduced form (GSH). psu.edu

Differential Carbamoylation Profiles in Cellular Models

The extent of protein carbamoylation can vary depending on the cellular model and the specific nitrosourea compound. Studies comparing chlorozotocin and CCNU, a myelotoxic chloroethyl nitrosourea, in L1210 leukemia and murine bone marrow cells showed differential carbamoylation. researchgate.net Intracellular carbamoylation of L1210 and bone marrow protein by CCNU was significantly greater (400- to 600-fold) than that produced by chlorozotocin. researchgate.net This suggests that the reduced bone marrow toxicity observed with chlorozotocin in mice, compared to CCNU, may be related to its lower carbamoylating activity towards bone marrow proteins. researchgate.net

Table 1: Comparative Intracellular Carbamoylation

| Compound | Intracellular Carbamoylation (Relative to Chlorozotocin) | Cellular Model |

| Chlorozotocin | 1x | L1210/Bone Marrow |

| CCNU | 400-600x | L1210/Bone Marrow |

Note: Data derived from studies comparing intracellular carbamoylation in L1210 leukemia and murine bone marrow cells after exposure to equimolar concentrations of Chlorozotocin and CCNU. researchgate.net

While an in vitro carbamoylation assay measuring the reaction with free lysine showed low activity for chlorozotocin, this correlated well with minimal covalent binding of the isocyanate to intracellular proteins of cultured L1210 cells when compared to CCNU. researchgate.net This suggests that the in vitro assay may adequately reflect quantitative intracellular carbamoylation in this context. researchgate.net

Table 2: Carbamoylating Potential of Chlorozotocin Relative to BCNU

| Compound | Carbamoylating Potential (Relative to BCNU = 100%) |

| BCNU | 100% |

| MeCCNU | 94% |

| CCNU | 86% |

| HECNU | 16% |

| Chlorozotocin | 6% |

Note: Data based on an in vitro assay measuring the reaction with glutathione. nih.gov

Studies using an in vitro assay measuring the reaction with glutathione indicated that chlorozotocin had a significantly lower carbamoylating potential (6%) compared to BCNU (100%), MeCCNU (94%), and CCNU (86%). nih.gov This lower carbamoylating activity of chlorozotocin, relative to other nitrosoureas like CCNU, is believed to contribute to its reduced myelotoxicity while retaining antitumor activity. researchgate.net

Interactions with DNA Repair Pathways

Alkylating agents, including chlorozotocin, induce various forms of DNA damage. The repair of this damage is crucial for cell survival and can influence the efficacy of the drug.

Modulation of O6-Alkylguanine-DNA Alkyltransferase (MGMT) Activity

O6-Alkylguanine-DNA alkyltransferase (MGMT) is a key enzyme involved in the direct repair of O6-alkylguanine lesions in DNA, which are highly mutagenic and toxic. mdpi.combiorxiv.orgmdpi.com Chlorozotocin, as a chloroethylnitrosourea, is presumed to form O6-chloroethylguanine and O6-hydroxyethylguanine in DNA, which are substrates for MGMT. nih.gov

Studies have shown that chloroethylnitrosoureas, including chlorozotocin, can inactivate MGMT both directly and indirectly through the formation of alkylated DNA substrates. nih.gov This inactivation occurs when the alkyl group from the damaged guanine is transferred to a cysteine residue in the active site of MGMT, leading to the irreversible inactivation of the enzyme. biorxiv.orgmdpi.comaacrjournals.org This "suicidal" reaction mechanism means each MGMT molecule can only repair one alkyl lesion. aacrjournals.org Depletion of active MGMT can enhance the sensitivity of cancer cells to the cytotoxic effects of alkylating agents. mdpi.comontosight.ainih.gov

Impact on DNA Adduct Removal Rates in Experimental Systems

Chlorozotocin alkylates DNA and can cause DNA interstrand cross-links. nih.gov The formation and removal rates of these DNA adducts are critical determinants of cellular response to chlorozotocin. While specific detailed data tables on chlorozotocin's impact on DNA adduct removal rates across various experimental systems were not extensively found in the provided context, the general principle for alkylating agents is that efficient DNA repair leads to reduced drug sensitivity. mdpi.comnih.gov

Alkylating agents like chlorozotocin produce various DNA adducts, including monoadducts and interstrand cross-links. nih.govmdpi.com The repair of these lesions involves multiple pathways, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), and homologous recombination (HR). mdpi.comwikipedia.org The rate at which these repair systems remove chlorozotocin-induced adducts in different cell types and experimental conditions would directly influence the observed cytotoxicity. Studies comparing chlorozotocin with other nitrosoureas like CCNU have shown differences in the site of alkylation in chromatin, which could potentially influence adduct accessibility and repair rates. nih.gov

Influence on Mismatch Repair Systems

The mismatch repair (MMR) system is primarily involved in correcting errors that occur during DNA replication, such as base-base mismatches and insertion-deletion loops. wikipedia.org However, MMR also plays a role in the cellular response to certain types of DNA damage, particularly those induced by alkylating agents, by recognizing miscoding lesions like O6-methylguanine. mdpi.comiiarjournals.org

While the direct interaction of chlorozotocin with MMR system components was not explicitly detailed in the provided search results, the MMR system is known to recognize O6-methylguanine induced by monofunctional alkylating agents, initiating a signal transduction pathway that can lead to cell cycle arrest and apoptosis. iiarjournals.org For bifunctional alkylating agents like chloroethylnitrosoureas, which induce O6-chloroethylguanine that can lead to interstrand cross-links, the role of MMR appears to be different. iiarjournals.org It has been reported that the cross-links induced by bifunctional alkylating agents may not be recognized by MMR, suggesting that sensitivity to these agents might be less dependent on MMR status compared to monofunctional agents. iiarjournals.org However, other sources indicate that mismatch repair participates in error-free repair processes, which could potentially be relevant to the processing of some chlorozotocin-induced lesions. cuhk.edu.cndntb.gov.ua

Chromatin and Nuclear Interactions

Chlorozotocin's interaction with DNA is influenced by the organization of DNA within the nucleus, specifically its association with proteins in chromatin.

Alkylation of Nuclear Chromatin

Chlorozotocin has been shown to alkylate nuclear chromatin. nih.govaacrjournals.org Studies in HeLa cells demonstrated that both chlorozotocin and CCNU bind specifically to the extended euchromatin fraction of the genome. aacrjournals.orgcapes.gov.br Alkylation of nuclear chromatin by chlorozotocin and CCNU was found to be confined to late-eluting fractions from an ECTHAM-cellulose chromatography column. aacrjournals.orgcapes.gov.br Enzymatic digestion studies using pancreatic DNase I, which preferentially cleaves transcriptionally active chromatin, confirmed that the alkylated chromatin was preferentially solubilized by the enzyme. aacrjournals.org

Quantitative studies comparing chlorozotocin and CCNU in human bone marrow showed that the quantitative alkylation of bone marrow DNA by chlorozotocin was equivalent to that produced by CCNU. nih.gov However, a significant difference was observed in the site of drug alkylation within the chromatin. nih.gov While CCNU demonstrated preferential binding to transcriptionally active regions of chromatin, chlorozotocin predominantly alkylated the transcriptionally inactive regions. nih.gov Alkylation of the nuclear matrix by chlorozotocin has also been observed, affecting both the structural matricin (B150360) fibrillar components and the ribonuclear protein elements. nih.gov

Interaction with Nucleosome Core Particles

The nucleosome is the basic structural unit of chromatin, consisting of DNA wrapped around a histone octamer, forming the nucleosome core particle. wikipedia.orgplos.org Studies have shown that chlorozotocin can alkylate the DNA associated with the nucleosome core particle. nih.govaacrjournals.org When compared to micrococcal nuclease digestions, which cleave linker DNA between nucleosomes, both chlorozotocin and CCNU were found to alkylate the DNA within the core particle. aacrjournals.org Quantitatively, chromatin alkylation by chlorozotocin was reported to be twice that of CCNU in one study. aacrjournals.org

The interaction of chlorozotocin with nucleosome core particles is part of its broader interaction with chromatin structure. The alkylation of DNA within the nucleosome core particle can potentially affect nucleosome stability and positioning, influencing processes like transcription and replication. plos.orgelifesciences.orgunil.chnih.gov

Pharmacological Investigations of Chlorozotocin in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Experimental Systems

Understanding the ADME profile of a drug in preclinical models provides crucial insights into its bioavailability, where it travels in the body, how it is broken down, and how it is eliminated. Radiolabeling is a common technique used in these studies to track the compound and its metabolites longdom.org.

In Vitro Cellular Uptake Kinetics (e.g., L5178Y Lymphoblasts)

Studies investigating the cellular uptake of CHLOROZOTOCIN have been conducted in vitro, for instance, using L5178Y lymphoblasts. Research using both glucose- and chloroethyl-labeled CHLOROZOTOCIN in L5178Y lymphoblasts revealed that the cell/medium distribution ratio of total radioactivity was greater in cells treated with the chloroethyl-labeled compound compared to those treated with the glucose-labeled compound. researchgate.netnih.gov However, thin-layer chromatographic analysis indicated that the uptake of intact CHLOROZOTOCIN was similar regardless of the label and that the cell/medium distribution ratio for the intact drug never exceeded unity. nih.gov

Accumulation of 14C-CHLOROZOTOCIN in L5178Y lymphoblasts was not inhibited by an excess of unlabeled CHLOROZOTOCIN, structural analogs like glucose and glucosamine (B1671600), several metabolic inhibitors, or sodium ion depletion. nih.gov These findings, coupled with a relatively low temperature quotient for the uptake process, suggested that CHLOROZOTOCIN uptake in these cells occurs primarily via passive diffusion. nih.gov

Distribution and Fate of Radiolabeled CHLOROZOTOCIN in Animal Models

Information specifically on the distribution and fate of radiolabeled CHLOROZOTOCIN in animal models appears limited in the provided search results. Some results mention the use of radiolabeled compounds in ADME studies in general longdom.org, and discuss the distribution of related compounds like streptozotocin (B1681764) which accumulates in the liver before being cleared by the kidneys karger.com. One source mentions that 24 hours after administration of either ethyl- or glucose-labelled CHLOROZOTOCIN in humans, a significant percentage of blood-borne radioactivity was bound to protein, and only a small percentage of the peak radioactivity remained in the blood after seven days. nih.gov While this is human data, it suggests protein binding and clearance mechanisms that might be explored in animal models.

Metabolic Pathways and Metabolite Identification in Preclinical Studies

Preclinical studies have investigated the metabolism of CHLOROZOTOCIN. In L5178Y lymphoblasts treated with glucose-labeled CHLOROZOTOCIN, a bicyclic urethan derivative and polar metabolites soluble in trichloroacetic acid were formed. nih.gov When cells were exposed to chloroethyl-labeled drug, both nonpolar and polar metabolites were observed. nih.gov The formation of metabolites from the glucose moiety was hindered by the presence of excess unlabeled CHLOROZOTOCIN, structural analogs (glucose and glucosamine), glucose transport inhibitors (phlorizin and phloretin), the metabolic inhibitor m-chlorophenyl carbonyl cyanide hydrazone, and sodium depletion. nih.gov The appearance of metabolites from the chloroethyl portion was also blocked by m-chlorophenyl carbonyl cyanide hydrazone and sodium ion depletion. nih.gov These results suggest that the metabolism of CHLOROZOTOCIN in L5178Y lymphoblasts appears to be enzyme-mediated. researchgate.netnih.gov

CHLOROZOTOCIN is known to decompose, forming mono- and bifunctional alkylating agents and also carbamoylating proteins via an isocyanate intermediate. nih.gov

Excretion Profiles in Experimental Animals

Specific detailed excretion profiles of CHLOROZOTOCIN in experimental animals are not extensively detailed in the provided search results. However, general principles of excretion in animals are mentioned in the context of ADME studies, often involving the collection of urine and feces fda.gov. In humans, studies with radiolabeled CHLOROZOTOCIN showed that by 48 hours, a significant percentage of the radioactivity from both ethyl- and glucose-labeled forms was excreted in the urine, with only a small percentage excreted as the intact drug. nih.gov This suggests that urinary excretion of metabolites is a significant route of elimination, which would likely be investigated in animal models as well.

Pharmacodynamics in Preclinical Settings

Pharmacodynamic studies in preclinical settings aim to understand the biochemical and physiological effects of CHLOROZOTOCIN, particularly its mechanism of action and impact on cellular processes relevant to its intended therapeutic use.

Time- and Concentration-Dependent Effects on Cellular Processes (e.g., DNA Synthesis Inhibition)

CHLOROZOTOCIN is an alkylating agent that damages DNA, leading to the inhibition of cellular processes such as DNA synthesis nih.govontosight.aicancer.gov. Preclinical studies have demonstrated its effects on DNA synthesis in various cell lines. In L1210 leukemia cells in vitro, DNA synthesis was inhibited by 68%. nih.gov In BD2F1 mice treated with an intraperitoneal administration of CHLOROZOTOCIN, DNA synthesis in L1210 leukemia cells was almost completely inhibited (96%) within 24 hours. nih.gov

CHLOROZOTOCIN affects cell cycle progression. Studies in Chinese hamster CHO cells showed that non-cycling G1-arrested cells were the most sensitive. nih.gov While traverse from G1 to S phase was not affected, CHLOROZOTOCIN doubled the time required for the completion of DNA synthesis. nih.gov Small quantities of polyploid cells were also produced. nih.gov

At a concentration of 200 μM, CHLOROZOTOCIN induced differentiation and inhibited cell growth in mouse neuroblastoma N-18 cells. nih.gov

The ability of CHLOROZOTOCIN to inhibit DNA synthesis is directly related to its mechanism of action, which involves alkylating DNA and protein and causing DNA interstrand cross-links nih.govontosight.aicancer.gov. This DNA damage prevents replication and transcription, ultimately leading to cell death ontosight.ai.

Here is a summary of some preclinical findings on DNA synthesis inhibition:

| Cell Type | Model System | Observation | Citation |

| L1210 leukemia cells | In vitro | 68% inhibition of DNA synthesis | nih.gov |

| L1210 leukemia cells | BD2F1 mice (in vivo) | 96% inhibition of DNA synthesis within 24 hours | nih.gov |

| Chinese hamster CHO cells | In vitro | Doubled time for DNA synthesis completion | nih.gov |

| Mouse neuroblastoma N-18 | In vitro | Inhibited cell growth (at 200 μM) | nih.gov |

Table 1: Summary of Preclinical DNA Synthesis Inhibition Findings

Correlation of Molecular Effects with Cellular Outcomes in Experimental Models

Preclinical studies have demonstrated that chlorozotocin exerts its cytotoxic effects through the alkylation of DNA and proteins, leading to DNA damage, including the induction of DNA interstrand cross-links nih.govcancer.gov. These molecular interactions translate into significant cellular outcomes in various experimental models. For instance, chlorozotocin has been shown to affect cell cycle progression in Chinese hamster CHO cells, with non-cycling G1-arrested cells exhibiting the highest sensitivity nih.gov. It doubled the time required for the completion of DNA synthesis in these cells and resulted in the production of small quantities of polyploid cells nih.gov.

Studies using L1210 leukemia cells have provided further insight into the correlation between molecular effects and cellular outcomes. In vitro exposure of L1210 cells to chlorozotocin resulted in a dose-dependent reduction in cloning efficiency researchgate.netnih.gov. At a concentration of 0.1 mM, chlorozotocin significantly reduced L1210 DNA synthesis to 1% of control levels by 48 hours, in contrast to 16% with an equimolar concentration of CCNU researchgate.netnih.gov. In vivo administration of chlorozotocin to mice bearing L1210 cells also led to a nearly complete inhibition (96%) of DNA synthesis within 24 hours nih.gov.

Comparative studies with CCNU in L1210 leukemia and murine bone marrow cells have revealed differential alkylation patterns that correlate with observed cytotoxicity. Chlorozotocin demonstrated a fourfold increased covalent binding of the chloroethyl group to L1210 nuclei and a 2.3-fold increased alkylation of L1210 DNA compared to equimolar CCNU researchgate.netnih.gov. In contrast, the binding of the chloroethyl group to bone marrow nuclei and the alkylation of bone marrow DNA were equivalent for both drugs researchgate.netnih.gov. This differential alkylation pattern, with a higher ratio of L1210:bone marrow DNA alkylation for chlorozotocin (1.3) compared to CCNU (0.6), correlates with chlorozotocin's observed antitumor activity and reduced bone marrow toxicity in mice researchgate.netnih.gov.

Comparative Pharmacological Analyses with Other Nitrosoureas

Chlorozotocin is structurally related to other chloroethyl nitrosoureas, including BCNU (carmustine), CCNU (lomustine), and MeCCNU (semustine) nih.govcuni.cz. Comparative pharmacological analyses have highlighted key differences in their mechanisms and effects, particularly concerning alkylation, carbamoylation, and pharmacokinetic profiles.

Differential Alkylation and Carbamoylation Patterns

Nitrosoureas decompose to produce both alkylating and carbamoylating species oncohemakey.comtandfonline.com. The alkylating moieties are primarily responsible for DNA damage, including cross-links, which are considered crucial for their antitumor activity tandfonline.comnih.gov. The carbamoylating species, typically isocyanates, can carbamoylate proteins, potentially contributing to toxicity or modulating enzyme activity oncohemakey.comtandfonline.comscispace.com.

A notable characteristic of chlorozotocin is its significantly lower carbamoylating activity compared to other clinically used nitrosoureas like BCNU and CCNU researchgate.netnih.govcuni.cznih.govscispace.com. Studies have shown that the intracellular carbamoylation of L1210 and bone marrow protein by CCNU was 400- to 600-fold greater than that produced by chlorozotocin researchgate.netnih.gov. Despite this reduced carbamoylating activity, chlorozotocin retains potent antitumor efficacy, suggesting that while carbamoylation may contribute to the toxicity of some nitrosoureas, it is not essential for the antineoplastic activity of chlorozotocin cuni.czscispace.com. The glucose moiety in chlorozotocin is thought to influence its decomposition and contribute to this differential activity and its reduced bone marrow toxicity researchgate.netoncohemakey.comnih.gov.

The primary mechanism of action for chlorozotocin, like other chloroethyl nitrosoureas, involves the formation of DNA cross-links, which inhibits DNA synthesis and function mdpi.com. Alkylation primarily occurs at the N-7 position of guanine (B1146940), but O6 alkylation of guanine is also significant and inversely correlates with cellular sensitivity to these agents due to the activity of DNA repair enzymes like O6-alkylguanine–DNA alkyltransferase scispace.com.

The following table summarizes the comparative alkylation and carbamoylation characteristics based on preclinical findings:

researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govDistinct Pharmacokinetic Profiles in Animal Models

While detailed comparative pharmacokinetic profiles of chlorozotocin and other nitrosoureas in animal models are not extensively documented in the provided information, some data are available regarding chlorozotocin's disposition. Following administration in mice, a significant portion (82-84%) of blood-borne radioactivity from labeled chlorozotocin was found to be bound to protein after 24 hours nih.gov. Excretion primarily occurred via the urine, with approximately 50% of the radioactivity from the ethyl group and 58% from the glucose group being excreted within 48 hours nih.gov. Only a small percentage (5-8%) was excreted as the intact drug nih.gov.

The field of pharmacokinetics in drug discovery utilizes various in vitro, in situ, in vivo, and in silico techniques to understand the ADME processes of compounds umb.edu.pl. While comprehensive comparative animal pharmacokinetic studies for chlorozotocin were not detailed, the observed differences in toxicity and efficacy profiles between chlorozotocin and other nitrosoureas in animal models indirectly suggest distinct pharmacokinetic and pharmacodynamic characteristics researchgate.netnih.govnih.govnih.govnih.gov.

Compound Names and PubChem CIDs:

wikipedia.orguni.luctdbase.orgwikipedia.orgidrblab.netnih.govwikipedia.orgwikipedia.orguni-freiburg.dewikipedia.orggriffith.edu.aunih.govStructure Activity Relationship Sar Studies of Chlorozotocin

Influence of the Glucose Moiety on Biological Activity

The presence of the glucose moiety in chlorozotocin is a key structural feature that distinguishes it from other non-sugar-linked nitrosoureas like BCNU and CCNU. This sugar residue plays a significant role in modulating the compound's biological activities.

Role in Cellular Uptake and Selectivity

The glucose moiety has been hypothesized to influence the cellular uptake of chlorozotocin. While some studies suggested that chlorozotocin uptake in certain cell lines, such as L5178Y lymphoblasts, occurs primarily through passive diffusion, other research on related compounds like streptozotocin (B1681764) indicates that the glucose moiety can facilitate uptake via glucose transporters, such as GLUT2, which are abundant on the plasma membranes of pancreatic beta cells. nih.govtandfonline.comtandfonline.comdovepress.combcphr.org This interaction with glucose transporters could contribute to selective delivery to certain cell types. Studies have shown that the formation of metabolites from the glucose moiety can be affected by glucose transport inhibitors, suggesting a link between glucose transport mechanisms and chlorozotocin metabolism in some contexts. nih.gov

Impact on Alkylating and Carbamoylating Activities

Nitrosoureas exert their cytotoxic effects primarily through alkylation of DNA and carbamoylation of proteins. The glucose moiety in chlorozotocin influences the balance between these two activities. Chlorozotocin has demonstrated significant alkylating activity. nih.gov Compared to other nitrosoureas, chlorozotocin exhibits significantly lower carbamoylating activity. researchgate.net This reduced carbamoylation is thought to contribute to its favorable toxicity profile, particularly the reduced bone marrow toxicity observed in preclinical studies. nih.govresearchgate.netnih.gov Studies comparing chlorozotocin with GANU (1-(2-chloroethyl)-3-(beta-D-glucopyranosyl)-1-nitrosourea), an isomer where the cytotoxic group is placed differently on the glucose, showed that while both have similar alkylating activity in vitro, GANU has a much higher carbamoylating activity, which may contribute to its greater toxicity. nih.gov The design of chlorozotocin and streptozotocin aimed for internal carbamoylation within the glucose ring, thereby reducing the production of carbamoylating species that can interact with cellular proteins. oncohemakey.comoncohemakey.comoncohemakey.com

Table 1: Comparative In Vitro Activities of Chlorozotocin and GANU

| Compound | Alkylating Activity (in vitro) | Carbamoylating Activity (in vitro) |

| Chlorozotocin | Similar to GANU | Lower than GANU (sevenfold less) |

| GANU | Similar to Chlorozotocin | Higher than Chlorozotocin |

*Based on data comparing equimolar concentrations in L1210 cell suspension. nih.gov

Modulation of Interactions with Cellular Components

The glucose moiety can influence how chlorozotocin interacts with various cellular components beyond DNA and proteins. While the primary cytotoxic mechanism involves DNA alkylation, the sugar part may affect the drug's distribution within the cell and its interaction with other biomolecules. The reduced carbamoylating activity due to the glucose moiety's structure suggests a diminished interaction with sulfhydryl and amino groups in proteins compared to nitrosoureas that produce more reactive isocyanates. oncohemakey.comoncohemakey.comoncohemakey.com

Effects of Nitrosourea (B86855) Backbone Modifications

The nitrosourea backbone is the core structural element responsible for the alkylating and carbamoylating properties of this class of drugs. Modifications to this backbone, particularly the nature and placement of the chloroethyl and nitroso groups, significantly impact the drug's activity.

Comparison with Non-Sugar-Linked Nitrosoureas (e.g., BCNU, CCNU)

Chlorozotocin is a chloroethyl nitrosourea, similar in this regard to BCNU (Carmustine) and CCNU (Lomustine). wikipedia.orgwikipedia.orgwikipedia.orgctdbase.orgontosight.aiwikipedia.orgnih.govresearchgate.net However, the attachment of the glucose moiety in chlorozotocin leads to notable differences in their biological profiles, particularly concerning myelosuppression. Comparative studies have shown that chlorozotocin is significantly less suppressive to hematopoietic precursor cells (CFU-gm, BFU-e, and CFU-e) in both mice and humans compared to BCNU. nih.gov This reduced bone marrow toxicity is a key advantage of chlorozotocin. nih.govresearchgate.netnih.gov

Studies comparing the DNA alkylation and protein carbamoylation by chlorozotocin and CCNU in L1210 leukemia and murine bone marrow cells revealed distinct patterns. Chlorozotocin showed a fourfold increased covalent binding of the chloroethyl group to L1210 nuclei compared to equimolar CCNU, and 2.3-fold increased alkylation of L1210 DNA. researchgate.netnih.gov In contrast, the binding of the chloroethyl group to bone marrow nuclei and DNA alkylation in bone marrow were equivalent for both drugs. researchgate.netnih.gov The ratio of L1210 to bone marrow DNA alkylation was higher for chlorozotocin (1.3) than for CCNU (0.6). researchgate.netnih.gov Furthermore, intracellular carbamoylation of L1210 and bone marrow protein by CCNU was significantly greater (400- to 600-fold) than that produced by chlorozotocin. researchgate.netnih.gov These findings suggest that the reduced myelotoxicity of chlorozotocin is linked to its lower carbamoylating activity and potentially a more favorable ratio of tumor-to-bone marrow alkylation compared to CCNU. researchgate.netnih.gov

Table 2: Comparison of Chlorozotocin and CCNU Effects on L1210 and Bone Marrow Cells

| Activity/Cell Type | Chlorozotocin | CCNU |

| Alkylation of L1210 DNA | Higher (2.3x vs. CCNU) | Lower |

| Alkylation of Bone Marrow DNA | Equivalent to Chlorozotocin | Equivalent to CCNozotocin |

| Ratio L1210:Bone Marrow Alkylation | 1.3 | 0.6 |

| Carbamoylation of Protein | Much Lower (400-600x less vs. CCNU) | Much Higher |

| Cytotoxicity in L1210 cells | More cytotoxic than CCNU | Less cytotoxic than Chlorozotocin |

*Based on in vitro studies at various molar concentrations. researchgate.netnih.gov

Role of the Chloroethyl Group

The chloroethyl group is crucial for the alkylating activity of chlorozotocin and other chloroethyl nitrosoureas. This group undergoes a series of reactions, including cyclization to form a reactive aziridinium (B1262131) ion, which then alkylates nucleophilic centers in DNA, particularly the N7 and O6 positions of guanine (B1146940). oncohemakey.comoncohemakey.comoncohemakey.commlsu.ac.in The formation of DNA interstrand cross-links, often involving O6-alkylguanine adducts, is considered a key cytotoxic lesion induced by these compounds. The presence of the chloroethyl group enables this bifunctional alkylation, leading to cross-links that are highly disruptive to DNA replication and transcription. ontosight.airesearchgate.net The integrity of the chloroethyl group is essential for the alkylating properties and, consequently, the antitumor activity of chlorozotocin.

Correlation between Chemical Properties and Biological Outcomes in Research

The biological outcomes of chlorozotocin and other nitrosoureas are strongly correlated with their chemical properties, particularly their ability to undergo decomposition to yield reactive intermediates nih.govresearchgate.netcuni.cz. The balance between the production of alkylating and carbamoylating species is a key determinant of their cytotoxic profile and potential side effects cuni.czpsu.edu.

Relationship between Alkylation Potential and Cellular Cytotoxicity

Alkylating agents, including nitrosoureas like chlorozotocin, exert their cytotoxic effects primarily by transferring alkyl groups to cellular macromolecules, most notably DNA nih.govcuni.czijrpc.com. This alkylation can occur at various nucleophilic sites on DNA bases, with the N7 position of guanine being a common target, although O6 alkylation of guanine is also significant for nitrosoureas cuni.czijrpc.com. O6 alkylation of guanine is particularly important as it can lead to the formation of DNA cross-links, which are strongly correlated with cytotoxicity cuni.czpatsnap.com.

Preclinical studies have shown that chlorozotocin possesses significant in vitro alkylating activity nih.gov. Compared to BCNU and CCNU, chlorozotocin has demonstrated approximately twice the in vitro alkylating activity of these chloroethyl nitrosoureas nih.gov. Studies comparing chlorozotocin and CCNU in L1210 leukemia cells and murine bone marrow cells revealed that chlorozotocin demonstrated a fourfold increased covalent binding of the chloroethyl group to L1210 nuclei compared to equimolar CCNU nih.gov. Chlorozotocin alkylation of L1210 cells resulted in the binding of 57 pmol of [14C]ethyl group/mg of DNA, a 2.3-fold increase compared to CCNU nih.gov. In contrast, the binding of the chloroethyl group to bone marrow nuclei was equivalent for both drugs nih.gov.

The cytotoxicity of nitrosoureas towards tumor cells is thought to be mediated through the non-enzymatic generation of reactive daughter products that alkylate DNA, induce DNA strand cross-linking, and thereby interrupt cellular reproduction psu.edu. The extent of DNA cross-linking, particularly interstrand cross-links between guanine and cytosine, correlates strongly with cytotoxicity cuni.czscispace.com.

Significance of Carbamoylating Activity in Cellular Response

In addition to alkylating species, the decomposition of nitrosoureas also generates isocyanates, which are capable of carbamoylating proteins by interacting with hydroxyl, sulfhydryl, and amino residues cuni.czpsu.edu. This carbamoylation can potentially compromise cellular metabolism, enzyme integrity, and repair capacity psu.edu.

While both alkylation and carbamoylation occur, their relative contributions to the biological effects of nitrosoureas can differ significantly depending on the specific compound cuni.czpsu.edu. Chlorozotocin is noted for having low carbamoylating activity compared to other nitrosoureas like BCNU and CCNU cuni.czscispace.comnih.gov. Studies have shown that the intracellular carbamoylation of L1210 and bone marrow protein by CCNU was 400- to 600-fold greater than that produced by chlorozotocin nih.govnih.gov.

Despite its low carbamoylating activity, chlorozotocin retains antitumor activity cuni.czscispace.com. This suggests that while carbamoylation may contribute to some of the biological effects of nitrosoureas, particularly certain toxicities, it is not the primary mechanism of antitumor efficacy for chlorozotocin cuni.czscispace.com. The reduced bone marrow toxicity observed with chlorozotocin compared to BCNU and CCNU has been correlated with its lower carbamoylating activity and a more advantageous ratio of tumor cell to bone marrow DNA alkylation nih.govnih.govnih.gov. The ratio of L1210 to bone marrow DNA alkylation was 1.3 for chlorozotocin compared to 0.6 for CCNU nih.gov.

The following table summarizes some comparative data on the alkylating and carbamoylating activities of Chlorozotocin and CCNU:

| Property | Chlorozotocin (vs CCNU) | Reference |

| In vitro alkylating activity | Approximately twice | nih.gov |

| Covalent binding to L1210 nuclei (chloroethyl group) | Fourfold increased | nih.gov |

| Alkylation of L1210 DNA ([14C]ethyl group/mg DNA) | 2.3-fold increased | nih.gov |

| Binding to bone marrow nuclei (chloroethyl group) | Equivalent | nih.gov |

| Intracellular carbamoylation (L1210 & bone marrow protein) | 400- to 600-fold lower | nih.govnih.gov |

| Ratio of L1210:bone marrow DNA alkylation | 1.3 | nih.gov |

| Ratio of L1210:bone marrow DNA alkylation (CCNU) | 0.6 | nih.gov |

Preclinical Efficacy and Cellular Studies of Chlorozotocin

In Vitro Studies on Cell Lines

In vitro studies using various cell lines have provided insights into the cellular and molecular effects of CHLOROZOTOCIN, including its impact on cell proliferation, DNA synthesis, induction of DNA damage, and differentiation.

Inhibition of Cell Proliferation and DNA Synthesis in Leukemia Cells (e.g., L1210, HeLa, Neuroblastoma)

CHLOROZOTOCIN has demonstrated the ability to inhibit cell growth and DNA synthesis in several cancer cell lines. In mouse L1210 leukemia cells, CHLOROZOTOCIN significantly reduced DNA synthesis. In one study, 0.1 mM CHLOROZOTOCIN reduced L1210 DNA synthesis to 1% of control levels by 48 hours, compared to 16% with an equimolar concentration of CCNU. nih.gov In vitro studies also showed that DNA synthesis in L1210 leukemia cells was inhibited by 68%. nih.gov CHLOROZOTOCIN at a concentration of 200 μM inhibited cell growth of mouse neuroblastoma N-18 cells. nih.goviarc.fr

Studies comparing CHLOROZOTOCIN with CCNU in L1210 cells showed that CHLOROZOTOCIN was significantly more cytotoxic at various molar concentrations. nih.gov

Induction of DNA Damage in Various Mammalian Cell Lines (e.g., Chinese Hamster, Human Embryo Cells)

CHLOROZOTOCIN is known to alkylate DNA and protein, leading to the formation of DNA interstrand cross-links. nih.goviarc.frinchem.org It has been shown to induce DNA damage in various mammalian cell lines in vitro, including human, mouse, and Chinese hamster cells. nih.goviarc.frinchem.org Studies using Chinese hamster CHO cells indicated that CHLOROZOTOCIN affects cell cycle progression, with non-cycling G1-arrested cells being the most sensitive. nih.goviarc.fr While traverse from G1 to S phase was not affected, CHLOROZOTOCIN doubled the time required for the completion of DNA synthesis in these cells. nih.goviarc.fr Small quantities of polyploid cells were also produced. nih.goviarc.fr CHLOROZOTOCIN has been shown to induce DNA cross-links in human embryo cells. nih.gov

Sister Chromatid Exchange and Gene Mutation Assays in Cellular Models

CHLOROZOTOCIN has demonstrated genotoxic effects in various cellular assay systems. It has been shown to induce sister chromatid exchange in mouse and rat cells. nih.goviarc.frinchem.org Sister chromatid exchange tests are used to evaluate the impact of clastogenic agents on chromosomes. taylorandfrancis.com Gene mutations have also been induced by CHLOROZOTOCIN in Chinese hamster cells. nih.goviarc.frinchem.orgnih.gov These findings indicate the potential of CHLOROZOTOCIN to cause genetic alterations in mammalian cells.

Differentiation Induction in Cellular Systems

Beyond its cytotoxic effects, CHLOROZOTOCIN has also been observed to induce differentiation in certain cellular systems. At a concentration of 200 μM, CHLOROZOTOCIN induced differentiation in mouse neuroblastoma N-18 cells. nih.goviarc.fr This suggests a potential mechanism of action that involves pushing cancer cells towards a more differentiated, less proliferative state.

In Vivo Studies in Animal Models

In vivo studies, primarily in murine models, have been conducted to assess the antitumor activity of CHLOROZOTOCIN and compare its efficacy to other nitrosoureas.

Antitumor Activity in Murine Leukemia Models (e.g., L1210 Leukemia System)

CHLOROZOTOCIN has shown significant antitumor activity in murine leukemia models, particularly in the L1210 leukemia system. science.govnih.govnih.govnih.gov In mice bearing L1210 cells, CHLOROZOTOCIN produced notable increases in life span and a high percentage of indefinite survivors at optimal doses. science.govnih.gov For instance, at doses of 48-64 μmol/kg, CHLOROZOTOCIN resulted in a 332% increased life span (ILS) and over 50% indefinite survivors in mice bearing 10^5 L1210 cells. nih.govscience.govnih.gov This was a more favorable outcome compared to CCNU, which required a higher dose (128 μmol/kg) for comparable optimal L1210 antitumor activity (413% ILS) and resulted in a 191% ILS at the same molar doses as CHLOROZOTOCIN. nih.govscience.govnih.gov On a molar basis, the optimal in vivo L1210 antitumor activity was achieved with a dose of CHLOROZOTOCIN that was one-third to one-half that of CCNU. nih.govnih.gov

Data from L1210 leukemia studies highlight the potent antitumor effect of CHLOROZOTOCIN in this model system.

| Compound | Dose (μmol/kg) | Increased Life Span (ILS) (%) | Indefinite Survivors (%) |

| Chlorozotocin | 48-64 | 332 | >50 |

| CCNU | 48-64 | 191 | - |

| CCNU | 128 | 413 | - |

Source: nih.govscience.govnih.gov

The significant antitumor activity observed in the L1210 leukemia model underscores the potential of CHLOROZOTOCIN as an antineoplastic agent in preclinical settings.

Effects on Immune Response in Experimental Animals (e.g., Spleen Cell Proliferative Response, Macrophage Chemiluminescence)

Studies in mice have indicated that chlorozotocin possesses immunomodulating activity. Administration of chlorozotocin in vivo has been shown to inhibit the proliferative response of spleen cells to mitogens. Concurrently, it has been observed to stimulate the chemiluminescence of peritoneal macrophages.

In one study using CDF1 mice, a dose of 20 mg/kg of chlorozotocin resulted in a significant reduction (50%) in circulating peripheral blood lymphocytes by day 3, without a corresponding decrease in circulating granulocytes. Spleen weight also decreased markedly. While the percentages of spleen B and T cells did not differ between control and chlorozotocin-treated mice, the ability of residual spleen cells to proliferate in response to various mitogens, including phytohaemagglutinin, concanavalin (B7782731) A, and pokeweed mitogen, was significantly suppressed. The response to allogeneic cells was also suppressed, although the lipopolysaccharide response was not reduced. This suggests that chlorozotocin has a cytotoxic effect on both B and T cells but selectively inhibits the proliferative capacity of T cells, while B cell proliferation and function in a primary antibody response were not reduced.

Furthermore, when administered four days prior to immunization, chlorozotocin suppressed the IgM plaque-forming cell response. Hypersensitivity to oxazolone (B7731731) treatment was also increased by approximately 30% when animals received chlorozotocin intraperitoneally four days before sensitization.

Diabetogenic Effects in Rodent Models and Underlying Mechanisms

Chlorozotocin has been evaluated for its diabetogenic properties in various rodent species, demonstrating species-specific effects. It is considered a diabetogenic analogue of streptozotocin (B1681764), but with potentially dissimilar mechanisms of action on pancreatic beta cells.

In hamsters, hyperglycemia was induced as early as 2 days following a single intraperitoneal injection of 30-60 mg/kg of chlorozotocin, with the most pronounced effect observed at 4 days. Higher concentrations (≥ 50 mg/kg) were necessary to induce hyperglycemia in CD-1 mice. In both hamsters and mice, degranulation and necrosis of beta cells were observed, while alpha and acinar cells of the pancreas showed no morphological changes.

Notably, hyperglycemia was not induced in rats at any tested concentration of chlorozotocin; however, these animals exhibited abnormal carbohydrate tolerance after receiving a dose of 100 mg/kg, which was the LD50 dosage in this study.

Investigations into the nature of beta cell damage by chlorozotocin, both in vivo and in vitro, suggest differences compared to streptozotocin. Pretreatment of hamsters with nicotinamide (B372718) failed to alter the extent of chlorozotocin-induced beta cell injury and associated hyperglycemia, whereas it decreased beta cell necrosis and hyperglycemia in animals treated with streptozotocin. In islet cell cultures, the nonmetabolizable sugar 3-O-methylglucose and 3-aminobenzamide (B1265367) (an inhibitor of polyADPribose synthetase) prevented streptozotocin-associated damage to beta cells, but only 3-O-methylglucose reduced chlorozotocin-induced toxicity. These findings suggest that while the glucose moiety of both drugs appears critical for inducing beta cell damage, chlorozotocin may exert its cytotoxic effects through alternative mechanisms compared to streptozotocin.

| Compound Name | PubChem CID |

| CHLOROZOTOCIN | 451706 |

| Streptozotocin | 29327 |

| Nicotinamide | 15047 |

| 3-O-methylglucose | 301389 (Note: CID 301389 is for L-Chlorozotocin, but the text refers to 3-O-methylglucose. Need to confirm CID for 3-O-methylglucose. Searching for 3-O-methylglucose PubChem CID) |

| 3-aminobenzamide | 1985 (Searching for 3-aminobenzamide PubChem CID) |

Updating the table with correct CIDs. Searching for PubChem CID for 3-O-methylglucose and 3-aminobenzamide.Chlorozotocin is a nitrosourea (B86855) compound with demonstrated effects on both the immune system and pancreatic beta cells in experimental animal models. It is an analogue of streptozotocin. Research has explored its impact on immune responses, including spleen cell proliferation and macrophage activity, as well as its potential to induce diabetes in rodents through mechanisms involving beta cell toxicity.

Effects on Immune Response in Experimental Animals (e.g., Spleen Cell Proliferative Response, Macrophage Chemiluminescence)

Studies in mice have indicated that chlorozotocin possesses immunomodulating activity. Administration of chlorozotocin in vivo has been shown to inhibit the proliferative response of spleen cells to mitogens and stimulate the chemiluminescence of peritoneal macrophages.

In one study using CDF1 mice, a dose of 20 mg/kg of chlorozotocin resulted in a significant reduction (50%) in circulating peripheral blood lymphocytes by day 3, without a corresponding decrease in circulating granulocytes. Spleen weight also decreased markedly. While the percentages of spleen B and T cells did not differ between control and chlorozotocin-treated mice, the ability of residual spleen cells to proliferate in response to various mitogens, including phytohaemagglutinin, concanavalin A, and pokeweed mitogen, was significantly suppressed. The response to allogeneic cells was also suppressed, although the lipopolysaccharide response was not reduced. This suggests that chlorozotocin has a cytotoxic effect on both B and T cells but selectively inhibits the proliferative capacity of T cells, while B cell proliferation and function in a primary antibody response were not reduced.

Furthermore, when administered four days prior to immunization, chlorozotocin suppressed the IgM plaque-forming cell response. Hypersensitivity to oxazolone treatment was also increased by approximately 30% when animals received chlorozotocin intraperitoneally four days before sensitization.

Diabetogenic Effects in Rodent Models and Underlying Mechanisms

Chlorozotocin has been evaluated for its diabetogenic properties in various rodent species, demonstrating species-specific effects. It is considered a diabetogenic analogue of streptozotocin, but with potentially dissimilar mechanisms of action on pancreatic beta cells.

In hamsters, hyperglycemia was induced as early as 2 days following a single intraperitoneal injection of 30-60 mg/kg of chlorozotocin, with the most pronounced effect observed at 4 days. Higher concentrations (≥ 50 mg/kg) were necessary to induce hyperglycemia in CD-1 mice. In both hamsters and mice, degranulation and necrosis of beta cells were observed, whereas alpha and acinar cells of the pancreas showed no morphological changes.

Notably, hyperglycemia was not induced in rats at any tested concentration of chlorozotocin; however, these animals exhibited abnormal carbohydrate tolerance after receiving a dose of 100 mg/kg, which was the LD50 dosage in this study.

Research on Differential Cellular Responses and Selectivity

Mechanisms of Reduced Bone Marrow Effects in Preclinical Models

The reduced bone marrow toxicity observed with chlorozotocin is a significant advantage over conventional nitrosoureas. Studies have investigated several potential mechanisms contributing to this property, focusing on differential DNA alkylation, the role of carbamoylation, and comparative effects with myelosuppressive agents. researchgate.netnih.govplu.mxscitoys.comoncohemakey.comnih.govwikipedia.orgjci.orgnih.gov

Differential DNA Alkylation Ratios in Tumor vs. Bone Marrow Cells

Research comparing chlorozotocin with myelotoxic chloroethyl nitrosoureas like CCNU has revealed differences in DNA alkylation patterns between tumor and bone marrow cells. In studies using murine L1210 leukemia and murine bone marrow cells, chlorozotocin demonstrated a higher ratio of DNA alkylation in L1210 cells compared to bone marrow cells (ratio of 1.3), while CCNU showed a lower ratio (0.6). researchgate.netnih.gov Specifically, chlorozotocin alkylation of L1210 cells resulted in significantly increased covalent binding of the chloroethyl group to DNA compared to equimolar CCNU. researchgate.netnih.gov In contrast, the binding of the chloroethyl group to bone marrow nuclei was found to be equivalent for both drugs. researchgate.netnih.gov Further studies in human bone marrow indicated that while total cellular uptake and quantitative DNA alkylation were comparable between chlorozotocin and CCNU, there were differences in the specific regions of chromatin alkylated. nih.gov CCNU showed preferential binding to transcriptionally active regions of chromatin, whereas chlorozotocin predominantly alkylated transcriptionally inactive regions. nih.gov This suggests that the reduced bone marrow toxicity of chlorozotocin may be linked to its tendency to alkylate less critical, transcriptionally inactive DNA in these cells. nih.gov

Here is a table summarizing the differential DNA alkylation ratios:

| Compound | L1210:Bone Marrow DNA Alkylation Ratio |

| Chlorozotocin | 1.3 researchgate.netnih.gov |

| CCNU | 0.6 researchgate.netnih.gov |

Role of Carbamoylation in Myelosuppression

Carbamoylation of proteins via isocyanate intermediates is a known property of many nitrosoureas and has been implicated in their toxicity, including myelosuppression. plu.mxscitoys.comoncohemakey.com Chlorozotocin, however, exhibits very low chemical carbamoylating activity. nih.gov Comparative studies have shown that the intracellular carbamoylation of L1210 and bone marrow protein by CCNU was significantly greater (400- to 600-fold) than that produced by chlorozotocin. researchgate.netnih.gov This low carbamoylating potential of chlorozotocin is thought to be due to internal carbamoylation reactions involving the glucose ring. researchgate.net The reduced capacity for carbamoylation is considered a contributing factor to the diminished myelosuppression observed with chlorozotocin. researchgate.netoncohemakey.com While some research suggests that myelosuppression is at least partly linked with carbamoylation, the specific structural entities in the carbamoylating isocyanate may be more influential than the quantitative degree of carbamoylation in determining potential myelotoxicity. nih.gov

Comparative Studies with Myelosuppressive Nitrosoureas

Comparative studies with myelosuppressive nitrosoureas like BCNU and CCNU have consistently shown that chlorozotocin has a less suppressive effect on hematopoietic precursor cells. karger.com In vitro studies comparing chlorozotocin and BCNU on mouse and human hematopoietic precursor cells (CFU-gm, BFU-e, and CFU-e) demonstrated that chlorozotocin's suppressive effect was less than BCNU's, with a significant difference seen in CFU-e colony formation. karger.com The effect of chlorozotocin on human hematopoietic precursor cells was found to be minimal compared to BCNU. karger.com On a molar basis, the dose of chlorozotocin required for optimal in vivo L1210 antitumor activity was significantly lower than that of CCNU, and unlike CCNU, chlorozotocin produced no murine bone marrow toxicity at its optimal therapeutic dose. researchgate.netnih.gov This supports the notion that chlorozotocin offers an advantageous therapeutic index with reduced myelosuppression. researchgate.netnih.gov

Selectivity in Tumor Cell Lines

Chlorozotocin demonstrates selectivity in its effects on different cell populations and is influenced by factors such as cell cycle status and DNA repair capacity. nih.goviarc.frfishersci.cauni-freiburg.de

Sensitivity of Non-Cycling vs. Cycling Cells

Studies on the effects of chlorozotocin on cell cycle progression in Chinese hamster CHO cells have shown differential sensitivity based on the cell cycle phase. plu.mxiarc.fr Non-cycling G1-arrested cells were found to be the most sensitive to chlorozotocin. plu.mxiarc.fr While chlorozotocin did not affect the traverse from G1 to S phase, it approximately doubled the time required for the completion of DNA synthesis. plu.mxiarc.fr Non-cycling cells were more sensitive than cycling cells at all concentrations of chlorozotocin examined. plu.mx

Factors Influencing Differential Cytotoxicity (e.g., DNA Repair Capacity)

The cytotoxicity of chlorozotocin, like other alkylating agents, is influenced by the DNA repair capacity of the cells. nih.govfishersci.cauni-freiburg.demdpi.comtoxys.com The removal of DNA adducts is a crucial aspect of DNA repair following exposure to chloroethylnitrosoureas. nih.gov Studies evaluating adduct removal in L1210 leukemia and murine bone marrow DNA showed that chlorozotocin permitted approximately 40% removal of drug-derived DNA adducts in both systems within the first 6 hours and about 50% by 18 hours. nih.gov This suggests that while repair occurs, a significant portion of the damage persists. The selective marrow-sparing property of sugar-linked chloroethylnitrosoureas like chlorozotocin does not appear to be solely dependent on carbamoylation-mediated differences in the rate and extent of DNA adduct removal. nih.gov The formation of irreversible DNA interstrand crosslinks may be a critical factor in the cytotoxicity caused by chlorozotocin in certain cell types, with increasing amounts appearing over a 24-hour period. nih.gov Cellular responses to DNA damage, including activation of signaling pathways and the efficiency of DNA repair mechanisms like nucleotide excision repair and nonhomologous end joining, play a significant role in determining the sensitivity and survival of tumor cells treated with DNA-damaging agents like nitrosoureas. mdpi.comtoxys.comcuni.cz

Blood-Brain Barrier Penetration in Experimental Models

Research into the passage of Chlorozotocin across the blood-brain barrier (BBB) in experimental models is limited within the available literature. While comprehensive data quantifying the extent of its penetration, such as brain-to-blood partition coefficients (logBB) or detailed permeability studies across in vivo or in vitro BBB models, were not extensively found in the search results, some studies provide indirect insights or examine related cellular uptake mechanisms.

One study mentions the analysis of cellular uptake of Chlorozotocin and its interaction with components like proline uptake in rat brain synaptosomes wikipedia.org. This suggests some level of interaction with neural tissue components, although it does not directly measure transport across the intact blood-brain barrier.

The use of Chlorozotocin in experimental models for the induction of brain tumors also indirectly implies some capacity to reach brain tissue uni.lu. The ability of a compound to induce effects within the brain, particularly tumor formation, suggests it must cross the BBB to some degree or interact with cells that are accessible despite the barrier.

Studies on the uptake and decomposition of Chlorozotocin in L5178Y lymphoblasts in vitro have suggested that its uptake in these cells may occur via passive diffusion nih.gov. Passive diffusion is a mechanism by which some substances, typically small and lipophilic, can cross biological membranes, including the endothelial cells of the blood-brain barrier. The observation that the cell/medium distribution ratio in these lymphoblast studies never exceeded unity is noted nih.gov. While these findings in lymphoblasts are not a direct measure of BBB penetration, they offer insight into a potential mechanism of cellular entry that could be relevant to its passage across the BBB.

Cellular Resistance Mechanisms to Chlorozotocin

Intrinsic Resistance Pathways

Intrinsic resistance refers to the pre-existing factors within cancer cells that reduce their susceptibility to a drug without prior exposure. For chlorozotocin, a chloroethylnitrosourea, intrinsic resistance is often linked to the cell's inherent capacity to repair DNA damage and manage oxidative stress.